Methyl 2-bromo-4-fluoro-5-methylbenzoate
Overview
Description
Methyl 2-bromo-4-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-4-fluoro-5-methylbenzoate can be synthesized through several methods. One common method involves the bromination of 4-fluoro-5-methylbenzoic acid, followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a strong acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-4-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Substitution: Products like 2-azido-4-fluoro-5-methylbenzoate or 2-thiocyanato-4-fluoro-5-methylbenzoate.
Reduction: 2-bromo-4-fluoro-5-methylbenzyl alcohol.
Oxidation: 2-bromo-4-fluoro-5-methylbenzoic acid.
Scientific Research Applications
Methyl 2-bromo-4-fluoro-5-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-fluoro-5-methylbenzoate involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and methanol .
Comparison with Similar Compounds
Methyl 2-bromo-5-fluoro-4-methylbenzoate: Similar structure but different substitution pattern.
Methyl 2-chloro-4-fluoro-5-methylbenzoate: Chlorine instead of bromine.
Methyl 2-bromo-4-chloro-5-methylbenzoate: Chlorine instead of fluorine.
Uniqueness: Methyl 2-bromo-4-fluoro-5-methylbenzoate is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
methyl 2-bromo-4-fluoro-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQTLTXHHHAFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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